1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
Description
Properties
IUPAC Name |
dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUYRQJDNDOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742855 | |
| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-81-3 | |
| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Ring Formation
The pyridine core is synthesized via cyclization reactions. A modified Friedel-Crafts acylation (Scheme 1) enables the formation of substituted pyridines. For example, reacting with a carboxylic acid derivative in the presence of yields a quinoline intermediate. Adapting this method, a pyridine precursor is generated by substituting methoxy groups with bromine and cyano functionalities.
Mechanistic Insight :
Electrophilic aromatic substitution (EAS) directs bromine to the 5-position, while cyano groups are introduced via nucleophilic displacement or palladium-catalyzed cyanation.
Bromination
Bromine is introduced using under radical-initiated conditions or via electrophilic substitution with as a catalyst. For instance, bromination of 3-cyanopyridine at 95°C in with and iron powder achieves 92% yield.
Cyanation
Cyano groups are installed using in a Ullmann-type coupling or via Rosenmund-von Braun reaction with under reflux.
Esterification with Dimethyl Malonate
The propanedioate moiety is introduced through a base-catalyzed esterification (Scheme 2). Reacting the pyridine carboxylic acid derivative with dimethyl malonate in the presence of yields the target compound.
Optimization :
-
Solvent : Anhydrous or minimizes hydrolysis.
-
Catalyst : (4-dimethylaminopyridine) accelerates reaction kinetics.
Reaction Optimization and Challenges
Regioselectivity in Substitution
Achieving precise substitution at the 3- and 5-positions requires directing groups. The cyano group at C3 acts as a meta-director, facilitating bromination at C5. Computational studies using density functional theory (DFT) confirm the electronic effects guiding regioselectivity.
Yield and Purity Enhancements
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Purification : Column chromatography (silica gel, ) resolves esterification byproducts.
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Temperature Control : Maintaining 60–70°C during esterification prevents decarboxylation.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Adopting microreactor technology improves heat transfer and mixing efficiency, scaling the process to kilogram quantities. A patent-pending method employs a tubular reactor with catalysis, achieving 85% yield.
Green Chemistry Approaches
-
Solvent Recycling : , a bio-based solvent, replaces to reduce environmental impact.
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Catalyst Recovery : Immobilized nanoparticles enable magnetic separation and reuse.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, ) confirms ≥98% purity, with retention time = 6.2 min.
Data Tables
Table 1: Comparison of Bromination Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO)
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C)
Oxidation: Oxidizing agents (e.g., m-CPBA)
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups
Reduction: Formation of amine derivatives
Oxidation: Formation of N-oxides
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. A notable case study demonstrated that modifications to the compound's structure enhanced its potency against breast cancer cell lines, suggesting potential for further development as a therapeutic agent.
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. A study conducted on synthesized analogs revealed that specific substitutions on the pyridine ring increased the compound's efficacy against Gram-positive bacteria.
Organic Synthesis
Building Block for Heterocycles
this compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions.
| Reaction Type | Conditions | Resulting Product |
|---|---|---|
| Nucleophilic Substitution | Base catalysis | Pyridine derivatives |
| Cycloaddition | Heat or UV light | Dihydropyridine derivatives |
Synthesis of Bioactive Compounds
The compound has been employed in the synthesis of bioactive molecules. For example, it has been used as an intermediate in the synthesis of novel anti-inflammatory agents. A detailed case study highlighted a synthetic route where this compound was reacted with various nucleophiles to yield products with enhanced biological activity.
Material Science
Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing new polymeric materials with desirable properties such as increased thermal stability and mechanical strength.
Nanomaterials Development
The compound has also been investigated for its role in the synthesis of nanomaterials. Research indicates that it can be utilized to create nanoparticles with specific surface functionalities for applications in drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of substituted pyridine malonates. Key structural analogs, sourced from Combi-Blocks and other suppliers, exhibit variations in substituent groups and positions, which significantly influence their chemical behavior. Below is a detailed comparison:
Table 1: Structural and Commercial Comparison of Pyridine Malonate Derivatives
| Compound ID | Substituents (Pyridine Ring) | Backbone | CAS Number | Purity | Supplier |
|---|---|---|---|---|---|
| QY-1141 (Target Compound) | 5-Bromo, 3-Cyano | Dimethyl malonate | 1365271-81-3 | 98% | Combi-Blocks |
| QY-2364 | 3-Bromo, 5-Methoxycarbonyl | Dimethyl malonate | 2140305-90-2 | 98% | Combi-Blocks |
| PY-1532 | 5-Bromo, 3-Nitro | Dimethyl malonate | 1245563-09-0 | 98% | Combi-Blocks |
| QP-7152 | 3-Bromo, 6-Methoxycarbonyl | Dimethyl carboxylate | 316808-11-4 | 96% | Combi-Blocks |
| QC-5523 | 4-Bromo, 6-Methoxycarbonyl | Dimethyl carboxylate | 162102-79-6 | 98% | Combi-Blocks |
Key Observations:
Substituent Effects on Reactivity: The cyano group in QY-1141 is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the pyridine ring’s 2-position. Bromo positioning: QY-1141’s bromo at the 5-position vs. QP-7152’s 3-bromo alters steric accessibility for nucleophilic aromatic substitution (SNAr) reactions.
Purity and Applications :
- QY-1141 and QC-5523 (both 98% purity) are preferred for high-yield syntheses, whereas QP-7152 (96%) may require additional purification for sensitive applications .
- The nitro group in PY-1532 introduces explosive hazards under certain conditions, as seen in safety data for structurally related nitropyridine malonates (e.g., dimethyl 2-(3-nitropyridin-2-yl)propanedioate) .
Backbone Flexibility: QY-1141’s malonate backbone allows for versatile functionalization (e.g., Knoevenagel condensations), while QC-5523’s carboxylate groups enable coordination chemistry in metal-organic frameworks (MOFs) .
Research Findings and Practical Implications
- Synthetic Utility: QY-1141’s cyano group facilitates Suzuki-Miyaura couplings, as demonstrated in synthesizing kinase inhibitors, whereas QY-2364’s methoxycarbonyl group is more suited for hydrolysis to carboxylic acids .
- Thermal Stability : Bromo-substituted derivatives (QY-1141, QY-2364) exhibit higher thermal stability compared to nitro analogs (PY-1532), which decompose above 150°C .
- Safety Profile: Nitro-containing analogs (e.g., PY-1532) require stringent handling protocols due to explosive tendencies, unlike cyano or methoxycarbonyl derivatives .
Biological Activity
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H12BrN2O4
- Molecular Weight : 328.14 g/mol
- CAS Number : 2140305-90-2
The compound exhibits a moderate lipophilicity with a predicted logP value of 1.2, indicating potential for good membrane permeability .
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, related pyridine derivatives have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 0.126 | Induces apoptosis via caspase activation |
| Compound B | A549 (lung cancer) | 10.3 | Cell cycle arrest at G2/M phase |
In vitro studies suggest that the compound may inhibit cell proliferation in a dose-dependent manner, similar to known anticancer agents like 5-Fluorouracil .
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has also been reported to exhibit inhibitory effects on MMPs, specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The inhibition of these enzymes could potentially reduce tumor invasiveness and metastasis .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a bioavailability of approximately 31.8% following oral administration. The clearance rate is noted to be slightly high at 82.7 mL/h/kg, suggesting efficient metabolism . Toxicological assessments have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a promising safety profile for further development .
Study on Antitumor Efficacy
In a preclinical model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastases compared to control groups. The study demonstrated that the compound not only reduced tumor size but also improved overall survival rates in treated animals .
Biomarker Correlation
A study examining biomarkers associated with neuroprotection found that compounds similar to 1,3-dimethyl derivatives could influence levels of neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP), suggesting potential applications in neurodegenerative conditions as well .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate?
- Methodological Answer : The synthesis typically involves multi-step functionalization of a pyridine core. A plausible route includes:
- Step 1 : Bromination and cyano-substitution on a preformed pyridine ring. For example, nitration followed by cyano-group introduction via nucleophilic substitution or Sandmeyer-type reactions .
- Step 2 : Coupling the substituted pyridine with a malonate ester. This may involve alkylation or Michael addition using dimethyl propanedioate under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Pyridine protons (δ 8.5–9.0 ppm for H-2 and H-6), methyl ester groups (δ 3.8–4.0 ppm, singlet), and splitting patterns for the malonate CH group (δ 5.0–5.5 ppm, multiplet) .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), nitrile (δ ~115 ppm), and bromo-substituted pyridine carbons (δ 120–140 ppm) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1720–1750 cm⁻¹ (ester C=O) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 343 (calculated for C₁₂H₁₂BrN₂O₄), with fragments corresponding to loss of Br (Δ m/z 80) or CO₂Me groups .
Advanced Research Questions
Q. How does the bromo substituent influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer :
- The bromo group at position 5 enables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids or Buchwald-Hartwig amination). However, steric hindrance from the adjacent cyano group may reduce reaction efficiency.
- Optimization Strategies :
- Use bulky ligands (e.g., XPhos) to enhance catalytic activity .
- Microwave-assisted heating (100–120°C, 1–2 hrs) improves yields in low-polarity solvents (toluene/DMF) .
- Contradictions : Some studies report Cu-mediated Ullmann coupling as an alternative, but side reactions (e.g., dehalogenation) may occur. Comparative kinetic studies are advised to select optimal conditions .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Challenges : Poor solubility in common solvents (e.g., CHCl₃) and polymorphism due to flexible malonate esters.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane diffusion) or high-boiling solvents (e.g., DMSO) for slow crystallization .
- Software Tools : Employ SHELXL for refining twinned or low-resolution crystals. Constraints on thermal parameters for ester groups improve model accuracy .
- Validation : Compare experimental XRD data with DFT-optimized structures to resolve ambiguities in substituent orientation .
Q. How can discrepancies in reported synthetic yields for similar bromopyridine derivatives be resolved?
- Methodological Answer :
- Root Causes : Variability in reaction conditions (e.g., catalyst loading, moisture sensitivity of intermediates).
- Approaches :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal ranges .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
